molecular formula C21H22N4O B2932072 2-(naphthalen-1-yl)-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 846586-81-0

2-(naphthalen-1-yl)-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B2932072
CAS No.: 846586-81-0
M. Wt: 346.434
InChI Key: UDFMBOSEYOKVOA-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a chemical compound offered for research and development purposes. It is characterized by a molecular structure incorporating a naphthalen-1-yl group attached to a 1,3-oxazole heterocycle, which is further substituted with an aminoethylpiperidine chain and a cyano group at the 4-position . The naphthalene and oxazole motifs are privileged structures in medicinal chemistry, often associated with diverse biological activities . The specific piperidine and ethylamino side chain is a common feature in molecules designed to interact with biological targets, potentially facilitating cellular uptake or binding to enzymatic sites. This combination of structural features makes this chemical a valuable intermediate or tool compound for researchers in various fields, including medicinal chemistry for the synthesis and exploration of novel bioactive molecules, chemical biology for probe development, and organic chemistry as a building block for more complex architectures. The precise mechanism of action, physicochemical properties, and specific research applications for this compound are not fully documented in the available literature and require further investigation by qualified researchers. This product is intended for laboratory research use only and is not for drug, agricultural, or household use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-naphthalen-1-yl-5-(2-piperidin-1-ylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c22-15-19-21(23-11-14-25-12-4-1-5-13-25)26-20(24-19)18-10-6-8-16-7-2-3-9-17(16)18/h2-3,6-10,23H,1,4-5,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFMBOSEYOKVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC2=C(N=C(O2)C3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the naphthalene and piperidine groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often requires stringent control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the naphthalene moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the naphthalene or oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(Naphthalen-1-ylmethyl)-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound with a variety of scientific research applications. It is composed of a naphthalene ring, an oxazole ring, and a piperidine moiety. The compound is used as a building block in the synthesis of more complex molecules, and it can be used in the study of biological pathways and interactions due to its structural complexity.

Properties

  • Molecular Formula: C22H24N4OC_{22}H_{24}N_4O
  • Molecular Weight: 360.5 g/mol
  • IUPAC Name: 2-(naphthalen-1-ylmethyl)-5-(2-piperidin-1-ylethylamino)-1,3-oxazole-4-carbonitrile
  • InChI: InChI=1S/C22H24N4O/c23-16-20-22(24-11-14-26-12-4-1-5-13-26)27-21(25-20)15-18-9-6-8-17-7-2-3-10-19(17)18/h2-3,6-10,24H,1,4-5,11-15H2
  • InChI Key: IYOQADZXPHKQSI-UHFFFAOYSA-N
  • ** smiles:** C1CCN(CC1)CCNC2=C(N=C(O2)CC3=CC=CC4=CC=CC=C43)C#N

Chemical Reactions

2-[(naphthalen-1-yl)methyl]-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
  • Reduction: Reduction reactions can be used to modify the oxazole ring or the naphthalene moiety.
  • Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the naphthalene or oxazole rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-[(naphthalen-1-yl)methyl]-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.
  • Biology: This compound can be used in the study of biological pathways and interactions due to its structural complexity.
  • Industry: It is utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Class Core Structure Key Substituents Solubility (LogP)* Bioactivity Highlights Reference
Target Compound 1,3-Oxazole Naphthalen-1-yl, CN, 2-(piperidin-1-yl)ethylamino 3.2 (predicted) Kinase inhibition (hypothetical)
Pyrano[2,3-c]pyrazole Derivative Pyranopyrazole 4-Methoxyphenyl, CN 4.1 Anticancer (in vitro)
Pyrazole-Oxadiazole Hybrid Pyrazole Oxadiazole-thioether, CN 2.8 Antimicrobial
Dihydropyrazole Derivative Dihydropyrazole Piperidin-1-yl, CN 1.9 Anti-inflammatory
Thiophene Derivative Thiophene Piperidinylethylamino, CN, Chlorophenyl 3.5 Kinase inhibitor (IC₅₀ = 12 nM)
Pyridine-Naphthalene Hybrid Pyridine Naphthalen-1-yl, CN, Fluorophenyl 2.7 Antiviral

*LogP values are estimated using fragment-based methods.

Research Findings and Implications

  • Electronic Effects : The oxazole core in the target compound offers stronger dipole interactions compared to pyridine or thiophene analogs, which may enhance binding to polar enzyme pockets .
  • Solubility: The 2-(piperidin-1-yl)ethylamino group improves aqueous solubility (predicted LogP = 3.2) relative to naphthalene-containing pyrano[2,3-c]pyrazoles (LogP = 4.1) .
  • Biological Relevance : The naphthalen-1-yl group is critical for hydrophobic interactions in receptor binding, as seen in pyridine and oxadiazole analogs .

Biological Activity

The compound 2-(naphthalen-1-yl)-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is C22H24N4OC_{22}H_{24}N_{4}O with a molecular weight of 360.5 g/mol. The structure features a naphthalene ring, an oxazole ring, and a piperidine moiety, which contribute to its biological interactions.

PropertyValue
Molecular FormulaC22H24N4O
Molecular Weight360.5 g/mol
IUPAC Name2-(naphthalen-1-ylmethyl)-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile
InChI KeyIYOQADZXPHKQSI-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets. The naphthalene and oxazole rings can participate in π-π stacking interactions , while the piperidine moiety can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions may modulate the activity of enzymes or receptors, leading to varied biological effects such as:

  • Antitumor Activity : Similar compounds in the oxazole family have shown promising results against cancer cell lines by inhibiting specific kinases involved in tumor growth .
  • Anti-inflammatory Effects : The structural components suggest potential anti-inflammatory properties, as seen in other derivatives that target inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) of oxazole derivatives:

  • A study highlighted the anticancer properties of various oxazole derivatives, demonstrating their ability to inhibit tumor cell proliferation through apoptosis induction .
  • Another investigation into the anti-inflammatory effects of similar compounds noted significant reductions in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 2-(naphthalen-1-yl)-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile?

The compound can be synthesized via multi-step reactions involving:

  • Condensation reactions : Microwave-assisted cyclization (e.g., 120°C for 1 hour) between a benzylidene malononitrile intermediate and a naphthalen-1-yl ketone derivative, catalyzed by ammonium acetate .
  • Purification : Column chromatography using dichloromethane-methanol gradients (e.g., 95:5 to 85:15) to isolate the target compound .
  • Functionalization : Introduction of the piperidinylethylamino side chain via nucleophilic substitution or coupling reactions under inert atmospheres .

Q. How is X-ray crystallography used to resolve the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Crystals grown via slow solvent evaporation (e.g., methanol over 7 days) are mounted on a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL software refines atomic positions and thermal parameters, with hydrogen atoms constrained using riding models. Intermolecular interactions (e.g., N–H⋯N hydrogen bonds) stabilize the crystal lattice .
  • Validation : R-factors (e.g., R = 0.055) and geometric parameters (bond lengths ±0.004 Å) ensure structural accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR strategies include:

  • Substituent modulation : Systematic replacement of the naphthalenyl group with electron-withdrawing (e.g., -F, -Cl) or donating (-OCH₃) groups to assess impact on target binding. For example, fluorinated analogs may enhance metabolic stability .
  • Side-chain optimization : Altering the piperidinylethylamino group’s length or rigidity (e.g., replacing piperidine with azetidine) to improve selectivity for enzymes like autotaxin .
  • Pharmacokinetic profiling : In vivo studies measuring plasma half-life (e.g., t₁/₂ = 30 min) and tissue distribution to prioritize derivatives .

Q. What computational tools are used to design reaction pathways for this compound?

Quantum mechanical (QM) and cheminformatics approaches are critical:

  • Reaction path search : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify low-energy intermediates and transition states. For example, cyclization steps may involve activation energies of ~25 kcal/mol .
  • High-throughput screening : Machine learning models trained on reaction databases predict optimal conditions (e.g., solvent polarity, catalyst loadings) to maximize yield .
  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to biological targets (e.g., EAAT1 transporter), guiding functional group placement .

Q. How should researchers resolve discrepancies in pharmacological activity data across studies?

Discrepancies often arise from:

  • Experimental variability : Standardize assay conditions (e.g., cell lines, buffer pH) and validate using reference inhibitors (e.g., UCPH-101 for EAAT1) .
  • Data normalization : Express activity as % inhibition relative to positive/negative controls to minimize batch effects.
  • Meta-analysis : Use tools like RevMan to pool data from multiple studies, applying statistical weights to account for sample size and methodology .

Q. What statistical experimental design (DoE) methods improve synthesis efficiency?

DoE minimizes trials while maximizing information:

  • Factorial designs : 2⁴ factorial matrices test variables like temperature (80–120°C), catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF), and reaction time (1–4 hours) .
  • Response surface methodology (RSM) : Central composite designs model non-linear relationships, optimizing yield (e.g., from 45% to 78%) and purity .
  • Robustness testing : Taguchi methods identify critical factors (e.g., moisture sensitivity) requiring tight control during scale-up .

Tables for Key Data

Q. Table 1. Crystallographic Data for Structural Validation

ParameterValueSource
Space groupP 1
R-factor0.055
Bond length (C–C)1.40 ± 0.01 Å
Torsion angle (naphthyl)67.40(2)°

Q. Table 2. SAR Trends for Piperidine Derivatives

ModificationBioactivity ChangeReference
Piperidine → Azetidine↑ Selectivity
Naphthalenyl → Fluorophenyl↓ IC₅₀ (EAAT1)
Ethylamino → Propylamino↑ Metabolic stability

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